molecular formula C15H18N6O4 B12239731 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B12239731
M. Wt: 346.34 g/mol
InChI Key: SEEFYHFRECXERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a triazine ring and a piperazine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate methoxy-substituted amines.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the triazine ring reacts with a piperazine derivative.

    Methoxypyridine Substitution:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It could influence various biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxy-1,3,5-triazine: A simpler triazine derivative with similar chemical properties.

    1-(2-Methoxypyridin-4-yl)piperazine: A related compound with a similar piperazine moiety.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperazine: Another derivative with a similar triazine ring.

Uniqueness

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H18N6O4

Molecular Weight

346.34 g/mol

IUPAC Name

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

InChI

InChI=1S/C15H18N6O4/c1-23-11-8-10(4-5-16-11)21-7-6-20(9-12(21)22)13-17-14(24-2)19-15(18-13)25-3/h4-5,8H,6-7,9H2,1-3H3

InChI Key

SEEFYHFRECXERK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC(=NC(=N3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.